molecular formula C16H15ClO3 B6409344 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261936-07-5

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6409344
CAS RN: 1261936-07-5
M. Wt: 290.74 g/mol
InChI Key: JKTYIQXBPAKZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% (CEMB-95) is a compound containing a carboxylic acid group and a phenyl ring, which is widely used in scientific research. CEMB-95 is a white crystalline powder that is soluble in water and ethanol, and has a melting point of 170-172°C. It has been used in a variety of applications, including as a substrate for enzymes, in the synthesis of polymers, and as a reagent in organic synthesis.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% has a range of applications in scientific research. It has been used as a substrate for enzymes, such as lipases, to catalyze the hydrolysis of esters and amides. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it has been used as a reagent in organic synthesis, such as in the synthesis of drugs, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% is dependent on its application. In the case of enzyme-catalyzed hydrolysis of esters and amides, 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% acts as a substrate for the enzyme, and the enzyme catalyzes the hydrolysis of the ester or amide bond. In the case of polymer synthesis, 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% acts as a monomer, and the reaction of the monomer with other monomers forms the polymer. In the case of organic synthesis, 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% acts as a reagent, and the reaction of the reagent with other reagents forms the desired product.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% has no known biochemical or physiological effects. As it is not a drug or a food additive, it is not metabolized or absorbed into the body, and thus does not interact with any biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% in lab experiments is its low cost and easy availability. It is also relatively easy to synthesize, and the purity of the product can be easily controlled. The main limitation of using 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% in lab experiments is its low solubility in some solvents, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future applications for 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95%. It could be used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. It could also be used as a substrate for enzyme-catalyzed reactions, such as the hydrolysis of esters and amides. It could also be used as a monomer in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of dyes and other organic compounds.

Synthesis Methods

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid, 95% is achieved via a three-step reaction process. The first step is the formation of a chloroethoxybenzene intermediate by reacting benzene with chloroethanol in the presence of a catalyst. The second step is the conversion of the chloroethoxybenzene intermediate to 4-(2-chloro-4-ethoxyphenyl)-3-methylbenzoic acid. This is done by reacting the intermediate with methylmagnesium bromide in the presence of a base. The third and final step is the purification of the product, which is done by recrystallization.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-12-5-7-14(15(17)9-12)13-6-4-11(16(18)19)8-10(13)2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYIQXBPAKZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691671
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid

CAS RN

1261936-07-5
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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